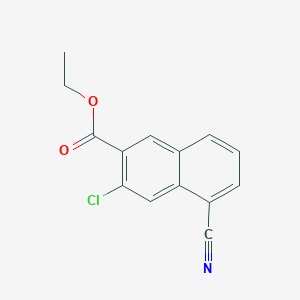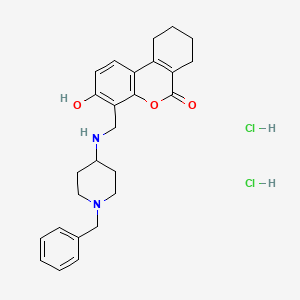![molecular formula C21H16N2 B15173809 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile CAS No. 922184-68-7](/img/structure/B15173809.png)
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile is a complex organic compound belonging to the class of indole derivatives. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes a benzoindole core substituted with a methyl group and a nitrile group, making it a valuable scaffold in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles. This process can be further modified by N-alkylation to introduce the desired substituents . Another approach is the Suzuki-Miyaura coupling, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically employs high-yielding, scalable methods such as the one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is advantageous due to its operational simplicity, rapid reaction times, and the use of readily available starting materials .
化学反応の分析
Types of Reactions
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and quinones, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of diverse heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound finds applications in the development of organic semiconductors and fluorescent materials
作用機序
The mechanism of action of 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to alterations in cellular pathways, resulting in the desired biological effects .
類似化合物との比較
Similar Compounds
- 2-Methyl-1H-indole-3-carbonitrile
- 1-(4-Methylphenyl)-1H-indole-3-carbonitrile
- 2-Methyl-1-(4-chlorophenyl)-1H-benzo[F]indole-3-carbonitrile
Uniqueness
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a nitrile group on the benzoindole core enhances its reactivity and potential for diverse applications compared to other similar compounds .
特性
CAS番号 |
922184-68-7 |
|---|---|
分子式 |
C21H16N2 |
分子量 |
296.4 g/mol |
IUPAC名 |
2-methyl-1-(4-methylphenyl)benzo[f]indole-3-carbonitrile |
InChI |
InChI=1S/C21H16N2/c1-14-7-9-18(10-8-14)23-15(2)20(13-22)19-11-16-5-3-4-6-17(16)12-21(19)23/h3-12H,1-2H3 |
InChIキー |
QIQNSVBVLOJULD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC4=CC=CC=C4C=C32)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
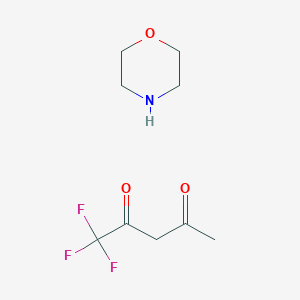
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
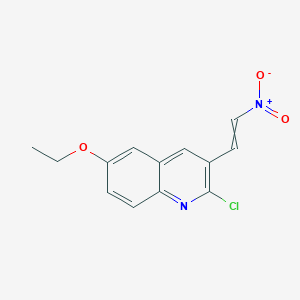

![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
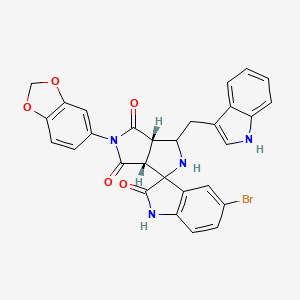
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)
